1-Chloro-5-isoquinolinesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9/h1-5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQPVNODELDKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547823 | |

| Record name | 1-Chloroisoquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105627-80-3 | |

| Record name | 1-Chloroisoquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

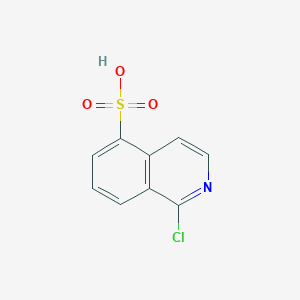

Molecular structure of 1-Chloro-5-isoquinolinesulfonic acid

An In-Depth Technical Guide to 1-Chloro-5-isoquinolinesulfonic Acid

Abstract

This compound is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis.[1][2][3] Its molecular framework, featuring a chlorinated isoquinoline core functionalized with a sulfonic acid group, makes it a versatile building block for more complex molecules, particularly in the realm of pharmaceutical development. The chloro-substituted isoquinoline scaffold is a common feature in medicinal chemistry for the development of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, a plausible synthetic pathway, and expected spectroscopic characteristics of this compound. It also includes detailed experimental protocols and safety information relevant to researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Properties

This compound possesses a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring (the isoquinoline core). A chlorine atom is substituted at the C1 position, and a sulfonic acid group (-SO₃H) is attached at the C5 position. This substitution pattern defines its reactivity and potential applications.

References

An In-depth Technical Guide to the Physical Properties of 1-Chloro-5-isoquinolinesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Chloro-5-isoquinolinesulfonic acid, a key intermediate in organic synthesis.[1][2] The information is presented to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is a heterocyclic compound with the chemical formula C₉H₆ClNO₃S. It is recognized as a useful compound in various organic synthesis applications.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₆ClNO₃S |

| Molecular Weight | 243.67 g/mol |

| Melting Point | >260°C (decomposes) |

| Appearance | Pale Brown Solid[3] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water[3] |

| Density | 1.608 g/cm³ (Predicted)[4] |

| pKa (Predicted) | -0.98 ± 0.40 |

| Refractive Index (Predicted) | 1.68[4] |

| Storage Temperature | -20°C |

Experimental Protocols

Detailed experimental methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory procedures for organic compounds.

1. Determination of Melting Point: The melting point of this compound can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The temperature is gradually increased.

-

The temperature range at which the substance melts is recorded. Given its high melting point and decomposition, a rapid heating rate can be used initially, followed by a slower rate near the expected melting point.

-

2. Determination of Solubility: The solubility of this compound in various solvents is determined by direct observation.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

A small, accurately weighed amount of the compound is added to a test tube containing a known volume of the solvent (e.g., DMSO, Methanol, Water).

-

The mixture is agitated using a vortex mixer to facilitate dissolution.

-

The solution is observed for any undissolved solid. The solubility is qualitatively described as slightly soluble based on these observations.[3]

-

3. Spectroscopic Analysis (General Protocol): While specific spectra for this compound are not readily available in the search results, the following are general protocols for obtaining such data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. This provides information about the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid compound is mixed with KBr and pressed into a pellet, or analyzed using an ATR-FTIR spectrometer.

-

The IR spectrum is recorded, showing the characteristic absorption bands for the functional groups present, such as S=O and C-Cl bonds.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the compound is introduced into the mass spectrometer.

-

The mass-to-charge ratio of the molecular ion and fragment ions are determined, confirming the molecular weight.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized chemical compound like this compound.

Caption: A flowchart illustrating the logical progression from synthesis to the characterization and documentation of a chemical compound's physical properties.

References

Solubility Profile of 1-Chloro-5-isoquinolinesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Chloro-5-isoquinolinesulfonic acid. Due to the limited availability of public quantitative data, this document focuses on presenting the existing qualitative solubility information and furnishing a comprehensive, adaptable experimental protocol for researchers to determine precise solubility parameters in their laboratories.

Overview and Physicochemical Properties

This compound, with the CAS Number 105627-80-3, is an organosulfur compound that serves as a valuable intermediate in various organic syntheses.[1][2] Its molecular structure, featuring both a chloro-substituted isoquinoline ring and a sulfonic acid group, suggests a degree of polarity that influences its solubility in different solvent systems. Understanding its solubility is crucial for its application in reaction chemistry, purification, and formulation development.

Molecular Formula: C₉H₆ClNO₃S[2] Molecular Weight: 243.67 g/mol [2] Appearance: Pale Brown Solid

Solubility Data

Currently, publicly accessible quantitative solubility data for this compound is limited. However, qualitative assessments have been reported, indicating its general solubility behavior in common laboratory solvents.

| Solvent | CAS Number | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[3] | Not Specified |

| Methanol | 67-56-1 | Slightly Soluble[3] | Not Specified |

| Water | 7732-18-5 | Slightly Soluble[3] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method, which is a reliable technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 1-Chloro-5-isoquinolinesulfonic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide on the principles and methodologies for assessing the stability and degradation profile of 1-Chloro-5-isoquinolinesulfonic acid. As of the writing of this guide, specific experimental data on the forced degradation of this compound is not publicly available. Therefore, the experimental protocols, quantitative data, and degradation pathways presented herein are illustrative, based on established principles of pharmaceutical stability testing, and should be adapted and verified through empirical studies.

Introduction to Stability and Degradation Studies

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can affect its safety and efficacy. Stability testing and forced degradation studies are integral parts of the drug development process, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[1][2] These studies are essential for developing stable formulations, establishing appropriate storage conditions and shelf-life, and meeting regulatory requirements.[1][3]

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to elicit degradation.[1][2] The primary objectives of forced degradation studies are:

-

To elucidate the degradation pathways of the drug substance.

-

To identify the likely degradation products.

-

To develop and validate stability-indicating analytical methods.[2][4]

-

To understand the intrinsic stability of the molecule.

Methodologies for Forced Degradation Studies

A comprehensive forced degradation study typically involves exposing the drug substance to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[1][3]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. Studies are typically conducted under acidic, basic, and neutral conditions.

-

Acidic Hydrolysis: Treatment with acids like hydrochloric acid or sulfuric acid (typically 0.1 M to 1 M) can induce hydrolysis.[1][3]

-

Basic Hydrolysis: Alkaline conditions are achieved using bases such as sodium hydroxide or potassium hydroxide (typically 0.1 M to 1 M).[1][3]

-

Neutral Hydrolysis: The substance is exposed to water at various temperatures.

Oxidative Degradation

Oxidative degradation is often investigated using hydrogen peroxide (H₂O₂), typically in the range of 3% to 30%.[1][3] The reaction is usually carried out at room temperature.

Photolytic Degradation

Photostability testing exposes the drug substance to a combination of ultraviolet (UV) and visible light to assess its sensitivity to light.[3][5] The ICH Q1B guideline provides specific recommendations for photostability testing.[3]

Thermal Degradation

To evaluate the effect of temperature, the solid drug substance or a solution is exposed to elevated temperatures, often in the range of 40°C to 80°C.[1] The impact of humidity can also be assessed in conjunction with thermal stress.

Hypothetical Stability and Degradation Profile of this compound

Due to the absence of specific experimental data, this section presents a hypothetical stability and degradation profile for this compound based on its chemical structure and general principles of degradation. The sulfonic acid group is generally stable, while the chloro-isoquinoline moiety may be susceptible to hydrolysis and photolytic degradation.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study of this compound.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Degradation (%) | Number of Degradants |

| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | 15.2 | 2 |

| Basic Hydrolysis | 0.1 M NaOH | 8 | 60 | 25.8 | 3 |

| Oxidative | 3% H₂O₂ | 24 | 25 | 8.5 | 1 |

| Photolytic | ICH Q1B | - | 25 | 12.1 | 2 |

| Thermal (Solid) | Dry Heat | 48 | 80 | 5.3 | 1 |

| Thermal (Solution) | Water | 48 | 80 | 9.7 | 1 |

Table 2: Hypothetical Degradation Products

| Degradant ID | Proposed Structure | Stress Condition(s) |

| DP-1 | 1-Hydroxy-5-isoquinolinesulfonic acid | Acidic, Basic Hydrolysis |

| DP-2 | Isoquinoline-5-sulfonic acid | Photolytic |

| DP-3 | Oxidized derivative (e.g., N-oxide) | Oxidative |

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the key experiments cited in the tables above.

General Procedure for Stress Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution is then used for the individual stress studies.

Acidic Hydrolysis Protocol

-

Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Reflux the solution at 60°C for 24 hours.

-

After cooling to room temperature, neutralize the solution with an appropriate amount of 0.2 M NaOH.

-

Dilute to the final volume with the initial solvent mixture.

-

Analyze by a stability-indicating HPLC method.

Basic Hydrolysis Protocol

-

Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Reflux the solution at 60°C for 8 hours.

-

After cooling to room temperature, neutralize the solution with an appropriate amount of 0.2 M HCl.

-

Dilute to the final volume with the initial solvent mixture.

-

Analyze by a stability-indicating HPLC method.

Oxidative Degradation Protocol

-

Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature (25°C) for 24 hours, protected from light.

-

Dilute to the final volume with the initial solvent mixture.

-

Analyze by a stability-indicating HPLC method.

Photostability Testing Protocol

-

Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light by wrapping in aluminum foil.

-

Analyze the exposed and control samples by a stability-indicating HPLC method.

Thermal Degradation Protocol

-

For solid-state studies, place the drug substance in a controlled temperature and humidity chamber (e.g., 80°C).

-

For solution-state studies, heat a solution of the drug substance in a suitable solvent (e.g., water) at 80°C.

-

Samples are withdrawn at appropriate time points and analyzed by a stability-indicating HPLC method.

Visualization of Pathways and Workflows

Hypothetical Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound under hydrolytic and photolytic stress conditions.

Caption: Hypothetical degradation pathway of this compound.

Experimental Workflow for Stability Indicating Method Development

The diagram below outlines a typical workflow for developing a stability-indicating analytical method.

Caption: Workflow for stability-indicating analytical method development.

Conclusion

This technical guide has outlined the fundamental principles and methodologies for assessing the stability and degradation profile of this compound. While specific experimental data for this compound is not currently available, the provided hypothetical data, protocols, and diagrams serve as a robust framework for researchers and drug development professionals to design and execute comprehensive stability studies. Empirical investigation is necessary to fully characterize the stability of this molecule and identify its actual degradation products. The use of modern analytical techniques, such as HPLC coupled with mass spectrometry, is crucial for the successful elucidation of degradation pathways and the development of validated stability-indicating methods.[6][7]

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. kinampark.com [kinampark.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Isoquinolinesulfonic Acid Functional Group

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key functional groups is paramount. The isoquinolinesulfonic acid moiety and its derivatives, particularly isoquinolinesulfonamides, represent a critical pharmacophore in modern medicinal chemistry. This guide provides a detailed exploration of the core characteristics of this functional group, including its physicochemical properties, reactivity, synthesis, and its significant role in the development of targeted therapeutics, with a focus on kinase inhibitors.

Core Physicochemical and Spectroscopic Characteristics

The introduction of a sulfonic acid group to the isoquinoline scaffold significantly alters its physical and chemical properties. Isoquinolinesulfonic acid is a strong acid, a feature that enhances its water solubility.[1][2] It typically appears as a white to off-white crystalline solid.[1][2]

Quantitative Physicochemical Data

A summary of the key quantitative data for 5-isoquinolinesulfonic acid is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₃S | [2][3] |

| Molecular Weight | 209.22 g/mol | [3][4] |

| Melting Point | >300 °C | [5] |

| pKa (Predicted) | -0.98 ± 0.40 | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

Reactivity of the Isoquinolinesulfonic Acid Group

The chemical reactivity of isoquinolinesulfonic acid is governed by the interplay between the electron-withdrawing nature of the sulfonic acid group and the inherent reactivity of the isoquinoline ring system.

The isoquinoline ring is susceptible to electrophilic substitution, primarily at the 5 and 8 positions of the benzene ring, which are electronically richer compared to the pyridine ring.[6][7] However, the sulfonic acid group is a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive and resonance effects.[8] This deactivation can make further substitution on the ring more challenging. The sulfonation reaction itself is reversible, a property that can be exploited in synthesis to use the sulfonic acid group as a temporary blocking group to direct other substituents to desired positions.[9][10]

The pyridine ring of the isoquinoline nucleus is electron-deficient and thus more susceptible to nucleophilic attack, particularly at the 1-position.[7][11]

Synthesis of Isoquinolinesulfonic Acid and Derivatives

The synthesis of isoquinolinesulfonic acid and its derivatives, such as isoquinolinesulfonyl chlorides, is a critical step in the preparation of many biologically active compounds.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of isoquinolinesulfonyl chloride, a key intermediate.

Caption: General workflow for the synthesis of isoquinolinesulfonyl chlorides.

Experimental Protocol: Synthesis of 5-Isoquinolinesulfonyl Chloride Hydrochloride

This protocol outlines the conversion of 5-isoquinolinesulfonic acid to its corresponding sulfonyl chloride, a versatile intermediate for the synthesis of isoquinolinesulfonamides.

Materials:

-

5-Isoquinolinesulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottomed flask with reflux condenser

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a 100 mL round-bottomed flask, add 5-isoquinolinesulfonic acid (2.10 g, 10 mmol), 25 mL of thionyl chloride, and a catalytic amount of DMF (e.g., 1 mL).[3][5]

-

Heat the mixture to reflux and maintain for 1-2 hours.[3][5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride by rotary evaporation.[3][5]

-

Collect the solid product by filtration and wash the precipitate with dichloromethane (2 x 25 mL).[3][5]

-

Dry the collected solid under vacuum to yield crude isoquinoline-5-sulfonyl chloride hydrochloride.[3][5]

Role in Drug Development: Kinase Inhibitors

The isoquinolinesulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and cardiovascular disorders.[12][13]

Structure-Activity Relationships (SAR)

The biological activity of isoquinolinesulfonamide-based kinase inhibitors is highly dependent on their molecular structure. Key SAR insights include:

-

The Isoquinoline Ring: This moiety often serves as the core scaffold that orients the other functional groups within the kinase's ATP-binding pocket. Substitutions on the isoquinoline ring can modulate potency and selectivity.

-

The Sulfonamide Linker: The sulfonamide group is a critical hydrogen bond donor and acceptor, interacting with key residues in the hinge region of the kinase domain.

-

Substituents on the Amine: The group attached to the sulfonamide nitrogen can be varied to explore different sub-pockets of the ATP-binding site, influencing both potency and selectivity. For instance, in the case of Rho-kinase inhibitors, a homopiperazine ring at this position has been shown to be effective.[12]

The following diagram illustrates a typical drug discovery workflow for developing a kinase inhibitor based on the isoquinolinesulfonamide scaffold.

Caption: Drug discovery pathway starting from the isoquinoline scaffold.

Signaling Pathway: Rho-Kinase (ROCK) Inhibition

A prominent example of a drug class derived from this functional group is the Rho-kinase (ROCK) inhibitors. Fasudil, an isoquinolinesulfonamide derivative, is a known ROCK inhibitor. The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and smooth muscle contraction.[14] Its inhibition has therapeutic benefits in conditions like hypertension and vasospasm.

The diagram below illustrates the Rho-kinase signaling pathway and the point of inhibition by isoquinolinesulfonamide-based drugs.

Caption: Rho-Kinase signaling pathway and inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a framework for assessing the inhibitory activity of novel isoquinolinesulfonic acid derivatives against a target kinase. This type of assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.

Materials:

-

384-well assay plates

-

Test compounds (isoquinolinesulfonic acid derivatives) dissolved in DMSO

-

Vehicle control (DMSO)

-

Positive control inhibitor

-

Target kinase enzyme

-

Peptide substrate specific for the kinase

-

Kinase assay buffer

-

ATP solution

-

Luminescent ATP detection reagent

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Dispense 1 µL of diluted test compounds, vehicle control, and positive control into the appropriate wells of a 384-well plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the peptide substrate at their optimized final concentrations.

-

Reaction Initiation: Add a defined volume (e.g., 5 µL) of the kinase reaction mixture to each well.

-

ATP Addition: To start the reaction, add a defined volume (e.g., 5 µL) of the ATP solution to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

-

Reaction Termination and Signal Detection: Add the luminescent ATP detection reagent to all wells. This stops the kinase reaction and initiates the generation of a light signal. Incubate at room temperature for 10 minutes to stabilize the signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 27655-40-9: 5-Isoquinolinesulfonic acid | CymitQuimica [cymitquimica.com]

- 3. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Isoquinolinesulfonic acid | C9H7NO3S | CID 241599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Isoquinolinesulfonic acid | 27655-40-9 [chemicalbook.com]

- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 7. gcwgandhinagar.com [gcwgandhinagar.com]

- 8. quora.com [quora.com]

- 9. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

1-Chloro-5-isoquinolinesulfonic acid safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 105627-80-3 Molecular Formula: C₉H₆ClNO₃S Molecular Weight: 243.67 g/mol

This document provides a comprehensive overview of the available safety and technical data for 1-Chloro-5-isoquinolinesulfonic acid. The information has been compiled from various sources to ensure a thorough guide for laboratory and research applications.

Summary of Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound. It is important to note that a complete, experimentally verified dataset is not available in the public domain. Some data points are based on computational models and should be treated as estimates.

| Property | Value | Source |

| Appearance | Pale Brown to Off-White Solid | Pharmaffiliates, Rui-Xi Bio |

| Molecular Formula | C₉H₆ClNO₃S | BLD Pharm, Pharmaffiliates |

| Molecular Weight | 243.67 g/mol | BLD Pharm, Rui-Xi Bio |

| Melting Point | >250°C (decomposes) | Guidechem, Rui-Xi Bio |

| Density | 1.608 g/cm³ (calculated) | Guidechem |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | Rui-Xi Bio |

| Refractive Index | 1.68 (calculated) | Guidechem |

| logP (octanol-water partition coefficient) | 3.21570 (calculated) | Guidechem |

Toxicological Information

A comprehensive toxicological profile for this compound is not available in the reviewed literature and safety data sheets. Therefore, specific quantitative data such as LD50 and LC50 values are not provided. It is recommended to handle this compound with the utmost care, assuming it may be harmful.

| Metric | Value | Remarks |

| Acute Oral Toxicity (LD50) | Data not available | |

| Acute Dermal Toxicity (LD50) | Data not available | |

| Acute Inhalation Toxicity (LC50) | Data not available | |

| Skin Corrosion/Irritation | Data not available | Based on similar structures, may cause skin irritation. |

| Serious Eye Damage/Irritation | Data not available | Based on similar structures, may cause serious eye irritation. |

| Respiratory or Skin Sensitization | Data not available | |

| Germ Cell Mutagenicity | Data not available | |

| Carcinogenicity | Data not available | |

| Reproductive Toxicity | Data not available | |

| Specific Target Organ Toxicity (Single Exposure) | Data not available | Based on similar structures, may cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | |

| Aspiration Hazard | Data not available |

Hazard Identification and GHS Classification

A definitive GHS classification for this compound has not been formally established in the available documentation. However, based on the known hazards of structurally similar compounds, such as other substituted quinoline and isoquinoline sulfonic acids, the following GHS pictograms and hazard statements could be anticipated. This is a precautionary assessment and should be treated as such in the absence of validated data.

Caption: Potential GHS Pictograms and Hazard Statements.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in a laboratory setting.

| Aspect | Recommendation |

| Handling | - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. - Avoid breathing dust. Use in a well-ventilated area or under a fume hood. - Avoid contact with skin and eyes. - Wash hands thoroughly after handling. |

| Storage | - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated place. - Recommended storage temperatures vary by supplier, ranging from 2-8°C to -20°C.[1] Check the supplier's recommendation. |

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Measures |

| Inhalation | - Move the person to fresh air. - If breathing is difficult, give oxygen. - If not breathing, give artificial respiration. - Seek medical attention. |

| Skin Contact | - Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. - Seek medical attention if irritation persists. |

| Eye Contact | - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. Continue rinsing. - Immediately seek medical attention. |

| Ingestion | - Do NOT induce vomiting. - Never give anything by mouth to an unconscious person. - Rinse mouth with water. - Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, a clear and logical workflow should be followed to ensure the safety of personnel and the environment.

Caption: General workflow for handling a solid chemical spill.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented (e.g., toxicity, flammability) are not available for this compound in the public domain. Standardized OECD or EPA guidelines for chemical testing would likely be followed, but no specific reports for this compound were found.

Disclaimer

The information provided in this guide is based on limited available data and is intended for use by qualified professionals. It is not exhaustive and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) from a supplier. Users should always consult the most current SDS for this compound before handling and conduct their own risk assessment. Google and its affiliates make no warranties, express or implied, and assume no liability for the accuracy or completeness of the information contained herein.

References

An In-depth Technical Guide to the Reactivity of the Chloro Group in 1-Chloro-5-isoquinolinesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chloro group in 1-Chloro-5-isoquinolinesulfonic acid. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Understanding the reactivity of the C1-chloro substituent is crucial for its effective utilization in the synthesis of diverse molecular scaffolds.

Theoretical Background: Reactivity of the C1-Chloro Group

The chloro group at the 1-position of the isoquinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a result of the electronic properties of the isoquinoline nucleus. The nitrogen atom in the ring acts as an electron-withdrawing group, which polarizes the C1-Cl bond and stabilizes the Meisenheimer intermediate formed during the substitution reaction.

The presence of a strongly electron-withdrawing sulfonic acid or sulfonyl chloride group at the 5-position further activates the C1 position towards nucleophilic attack. This is due to the inductive and resonance effects of the sulfonyl group, which delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.

The general mechanism for the nucleophilic aromatic substitution at the C1 position of this compound is depicted below:

Reactivity with Various Nucleophiles

The activated C1-chloro group of this compound is expected to react with a wide range of nucleophiles. The following sections outline the anticipated reactivity with common classes of nucleophiles.

Oxygen Nucleophiles

Hydroxides, alkoxides, and phenoxides are effective nucleophiles for the displacement of the chloro group, leading to the formation of 1-hydroxy, 1-alkoxy, and 1-aryloxy-5-isoquinolinesulfonic acids, respectively. These reactions typically require basic conditions and may be facilitated by heating.

Nitrogen Nucleophiles

Ammonia, primary amines, and secondary amines readily displace the chloro group to yield the corresponding 1-amino-5-isoquinolinesulfonic acid derivatives. These reactions are fundamental in the synthesis of many biologically active compounds. The high reactivity often allows these substitutions to proceed under mild conditions.

Sulfur Nucleophiles

Thiolates are excellent nucleophiles and are expected to react efficiently with this compound to form 1-thioether derivatives. These reactions are typically fast and high-yielding.

Carbon Nucleophiles

Carbanions, such as those derived from active methylene compounds, can also displace the chloro group, enabling the formation of new carbon-carbon bonds. These reactions may require stronger reaction conditions compared to those with N, O, or S nucleophiles.

Quantitative Data on Nucleophilic Substitution Reactions

While specific kinetic data for the nucleophilic substitution on this compound is not extensively reported in publicly available literature, the following table summarizes representative reaction conditions and expected yields based on analogous reactions with 1-chloroisoquinoline derivatives.

| Nucleophile Class | Representative Nucleophile | Solvent | Temperature (°C) | Expected Yield (%) |

| Oxygen | Sodium Methoxide | Methanol | Reflux | High |

| Phenol / K₂CO₃ | DMF | 100-120 | Moderate to High | |

| Nitrogen | Ammonia | Ethanol | 100 (sealed tube) | High |

| Aniline | NMP | 150 | High | |

| Piperidine | Dioxane | Reflux | Very High | |

| Sulfur | Sodium Thiophenoxide | Ethanol | Room Temp | Very High |

Note: Yields are estimations based on the reactivity of similar 1-chloroisoquinoline systems and the activating effect of the C5-sulfonyl group. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the nucleophilic substitution of the chloro group in 1-chloroisoquinoline derivatives, which can be adapted for this compound.

General Procedure for Amination

This protocol describes a typical procedure for the reaction with an amine nucleophile.

Protocol Details:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent (e.g., dioxane, NMP, or ethanol).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, add water and adjust the pH to precipitate the product or to facilitate extraction. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Conclusion

This compound is a highly reactive substrate for nucleophilic aromatic substitution at the C1 position. The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring and the sulfonic acid group at the C5 position significantly activates the chloro group for displacement by a wide variety of nucleophiles. This high reactivity makes it a valuable building block for the synthesis of a diverse range of substituted isoquinoline derivatives for applications in medicinal chemistry and materials science. The provided protocols and reactivity patterns serve as a guide for researchers to effectively utilize this versatile chemical intermediate.

Methodological & Application

Synthesis of 1-Chloro-5-isoquinolinesulfonic Acid from 1-Chloroisoquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-chloro-5-isoquinolinesulfonic acid from 1-chloroisoquinoline. This synthesis is a critical step in the preparation of various isoquinoline-based compounds with significant therapeutic potential. The protocol is based on established methods of aromatic sulfonation and is intended to provide a reproducible and scalable procedure for laboratory and process chemistry settings.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The introduction of the sulfonic acid group at the 5-position of the 1-chloroisoquinoline scaffold provides a handle for further functionalization, enabling the generation of diverse chemical libraries for drug discovery. The electron-withdrawing nature of the chloro and sulfonic acid groups also modulates the electronic properties of the isoquinoline ring system, influencing its interaction with biological targets. This application note details a robust protocol for the sulfonation of 1-chloroisoquinoline using fuming sulfuric acid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Material | 1-Chloroisoquinoline |

| Reagent | Fuming Sulfuric Acid (20% SO₃) |

| Product | This compound |

| Molecular Formula | C₉H₆ClNO₃S |

| Molecular Weight | 243.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 75-85% |

| Purity (by HPLC) | ≥95% |

| Melting Point | >300 °C |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 1-chloroisoquinoline.

Materials and Reagents:

-

1-Chloroisoquinoline (C₉H₆ClN)

-

Fuming Sulfuric Acid (H₂SO₄·xSO₃, 20% free SO₃)

-

Deionized Water (H₂O)

-

Ice

-

Sodium Chloride (NaCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add fuming sulfuric acid (50 mL, 20% SO₃).

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

-

Addition of 1-Chloroisoquinoline:

-

Slowly and portion-wise add 1-chloroisoquinoline (16.36 g, 0.1 mol) to the cooled fuming sulfuric acid over a period of 30-45 minutes.

-

Maintain the internal temperature of the reaction mixture below 10 °C during the addition.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Heat the mixture to 80-90 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC or HPLC.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) in a beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

The product, this compound, will precipitate as a solid.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water (2 x 50 mL) to remove any residual acid.

-

-

Purification:

-

For further purification, the crude product can be recrystallized from a minimal amount of hot water or an appropriate organic solvent system.

-

Alternatively, the crude solid can be suspended in a saturated sodium chloride solution, stirred for 30 minutes, and then filtered to obtain the sodium salt, which can be washed with brine and then converted back to the free acid if desired.

-

-

Drying and Characterization:

-

Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the sulfonation of 1-chloroisoquinoline.

Application Notes and Protocols: 1-Chloro-5-isoquinolinesulfonic Acid as a Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Chloro-5-isoquinolinesulfonic acid as a versatile intermediate in organic synthesis. The primary focus is on its role in the preparation of substituted isoquinolinesulfonyl compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. Its structure incorporates a reactive sulfonic acid group and a chlorinated isoquinoline core, offering multiple points for chemical modification. The presence of the chloro substituent at the 1-position can influence the electronic properties and reactivity of the isoquinoline ring system, potentially leading to derivatives with unique biological activities. This intermediate is particularly relevant in the synthesis of impurities and analogues of pharmacologically active molecules, such as Fasudil, a known Rho-kinase (ROCK) inhibitor. Understanding the reaction pathways and experimental conditions for the transformation of this compound is crucial for the synthesis of novel compounds and for the preparation of analytical standards for pharmaceutical quality control.

Chemical Properties and Applications

This compound (CAS No: 105627-80-3) is a compound that serves as a precursor to 1-chloro-5-isoquinolinesulfonyl chloride, a highly reactive intermediate.[1] The sulfonyl chloride can then readily react with various nucleophiles, particularly amines, to form sulfonamides. This reactivity is central to its application in the synthesis of a range of organic molecules.

One of the notable applications of this intermediate is in the synthesis of 1-(1-chloro-5-isoquinolinesulfonyl)homopiperazine, a known impurity in the production of Fasudil.[1][2] The synthesis of this and related compounds is of interest for:

-

Medicinal Chemistry: Creating libraries of novel isoquinoline-based compounds for screening against various biological targets. The 1-chloro-isoquinoline scaffold is a key component in a number of pharmaceutically active compounds.

-

Pharmaceutical Analysis: Preparing analytical standards of potential impurities for the quality control of active pharmaceutical ingredients (APIs) like Fasudil.

-

Process Chemistry: Studying the formation of byproducts in the manufacturing of isoquinoline-based drugs to optimize reaction conditions and improve product purity.

Synthetic Pathway Overview

The primary synthetic utility of this compound involves a two-step process:

-

Conversion to the Sulfonyl Chloride: The sulfonic acid is activated by converting it into the more reactive sulfonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Sulfonamide Formation: The resulting 1-chloro-5-isoquinolinesulfonyl chloride is then reacted with a primary or secondary amine, such as homopiperazine, to yield the corresponding sulfonamide.

This synthetic workflow is depicted in the following diagram:

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis of 1-(1-chloro-5-isoquinolinesulfonyl)homopiperazine from this compound. These protocols are based on established procedures for the synthesis of analogous isoquinolinesulfonyl compounds and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 1-Chloro-5-isoquinolinesulfonyl Chloride

This protocol describes the conversion of this compound to its corresponding sulfonyl chloride using thionyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

-

The crude 1-chloro-5-isoquinolinesulfonyl chloride can be used directly in the next step or purified. For purification, the residue can be triturated with a non-polar solvent like hexanes and the solid collected by filtration.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Thionyl Chloride |

| Catalyst | DMF |

| Reaction Time | 2-4 hours |

| Reaction Temperature | 75-80 °C |

| Expected Yield | 85-95% (crude) |

Protocol 2: Synthesis of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine

This protocol details the reaction of 1-chloro-5-isoquinolinesulfonyl chloride with homopiperazine to form the final sulfonamide product.

Materials:

-

1-Chloro-5-isoquinolinesulfonyl chloride (from Protocol 1)

-

Homopiperazine

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a round-bottom flask, dissolve homopiperazine (2.0-2.5 eq) and triethylamine (2.5-3.0 eq) in anhydrous dichloromethane under a nitrogen or argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve the crude 1-chloro-5-isoquinolinesulfonyl chloride (1.0 eq) in anhydrous dichloromethane and add it to a dropping funnel.

-

Add the solution of the sulfonyl chloride dropwise to the stirred solution of homopiperazine and triethylamine at 0 °C over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(1-chloro-5-isoquinolinesulfonyl)homopiperazine.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 1-Chloro-5-isoquinolinesulfonyl chloride |

| Reagent | Homopiperazine |

| Base | Triethylamine |

| Reaction Time | 3-5 hours |

| Reaction Temperature | 0 °C to room temperature |

| Expected Yield | 70-85% (after purification) |

Signaling Pathway Context: The Target of the End Product

While this compound is a synthetic intermediate, the ultimate products derived from it, such as analogues of Fasudil, often target specific biological pathways. Fasudil is a well-known inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a critical role in regulating cellular processes such as cell adhesion, motility, and contraction through its effects on the actin cytoskeleton.

Inhibition of ROCK by molecules synthesized from 1-chloro-5-isoquinolinesulfonyl chloride and related intermediates can lead to a variety of cellular effects, making this class of compounds attractive for the development of therapeutics for conditions such as hypertension, glaucoma, and cancer metastasis.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel substituted isoquinolinesulfonyl compounds. The protocols provided herein offer a foundation for the preparation of these molecules, which have significant potential in drug discovery and pharmaceutical sciences. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals. The exploration of derivatives from this intermediate may lead to the discovery of new chemical entities with potent and selective biological activities.

References

Application Notes and Protocols for Derivatization using 1-Chloro-5-isoquinolinesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Chloro-5-isoquinolinesulfonic acid as a pre-column derivatization reagent for the sensitive analysis of primary and secondary amine-containing compounds by High-Performance Liquid Chromatography (HPLC). The protocols and data presented are based on the established reactivity of sulfonyl chlorides and the fluorescent properties of the isoquinoline scaffold, offering a robust framework for method development.

Introduction

The quantitative analysis of various biologically significant molecules such as amino acids, biogenic amines, and pharmaceutical compounds is often challenged by their lack of a strong chromophore or fluorophore, leading to poor detection sensitivity in HPLC. Chemical derivatization overcomes this limitation by covalently attaching a labeling agent to the analyte. This compound is a promising reagent for this purpose. It reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts. This derivatization enhances detection sensitivity, allowing for quantification in the low concentration ranges, and increases the hydrophobicity of the analytes, which improves their retention and separation on reversed-phase HPLC columns.

Principle of Derivatization

The derivatization of an amine with this compound is a nucleophilic substitution reaction. Under alkaline conditions (pH 9-10), the target amino group is deprotonated, rendering it nucleophilic. The electron-deficient sulfonyl chloride group of this compound is then readily attacked by the amine, forming a stable sulfonamide bond. The alkaline buffer neutralizes the hydrochloric acid produced during the reaction, driving it to completion. The resulting isoquinoline sulfonamide derivative is highly fluorescent, enabling sensitive detection.

Data Presentation

The photophysical properties of the derivatized analytes are critical for sensitive detection. While specific data for derivatives of this compound is not extensively published, the following table summarizes representative data for analogous isoquinoline derivatives and other common fluorescent labels to provide a comparative reference.[1][2][3]

| Fluorescent Moiety/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Representative Isoquinoline Derivatives | |||||

| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | 442 | 65 | 0.479 | 5083 |

| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 380 | 448 | 68 | Not Specified | Not Specified |

| 3-hydroxyisoquinoline derivative (ISO-1) | 358-383 | 395-446 | ~37-63 | 0.20-0.90 | Not Specified |

| Quinolone-sulfonamide derivatives | 337-342 | 411-430 | ~74-88 | 0.015-0.558 | 17500-24000 |

| Common Derivatization Agents | |||||

| Dansyl chloride derivatives | ~340 | ~510 | ~170 | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: General Derivatization of Primary and Secondary Amines

This protocol provides a general procedure for the derivatization of a sample containing primary or secondary amines with this compound for HPLC-fluorescence detection. Optimization of reaction conditions may be necessary for specific analytes.

Materials:

-

This compound

-

Analyte standard or sample solution

-

Acetonitrile (ACN), HPLC grade

-

Sodium bicarbonate buffer (100 mM, pH 9.5)

-

Hydrochloric acid (HCl), 0.1 M

-

Microcentrifuge tubes

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Reagent Preparation:

-

Derivatization Reagent: Prepare a 10 mM solution of this compound in acetonitrile. Prepare this solution fresh daily.

-

Buffer: Dissolve 0.84 g of sodium bicarbonate in 100 mL of water and adjust the pH to 9.5 with 1 M NaOH.

-

-

Derivatization Reaction:

-

To a microcentrifuge tube, add 50 µL of the analyte standard or sample solution.

-

Add 100 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).

-

Add 100 µL of the 10 mM this compound derivatization reagent.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, cool the mixture to room temperature.

-

To stop the reaction and neutralize the excess buffer, add 50 µL of 0.1 M HCl.

-

Vortex briefly.

-

-

Sample Analysis:

-

The derivatized sample is now ready for injection into the HPLC system.

-

Filter the sample through a 0.22 µm syringe filter if necessary before injection.

-

Protocol 2: HPLC Analysis of Derivatized Amines

This protocol outlines typical HPLC conditions for the analysis of the fluorescently labeled amines.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-5 min: 10-30% B

-

5-20 min: 30-70% B

-

20-25 min: 70-10% B

-

25-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Fluorescence Detector Settings:

-

Excitation Wavelength (λex): ~360 nm (To be optimized based on the specific derivative)

-

Emission Wavelength (λem): ~450 nm (To be optimized based on the specific derivative)

-

Visualizations

Caption: Experimental workflow for amine derivatization and HPLC analysis.

Caption: Logical relationship of derivatization for enhanced HPLC analysis.

References

- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 1-Chloro-5-isoquinolinesulfonic Acid in Medicinal Chemistry: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Chloro-5-isoquinolinesulfonic acid is a pivotal intermediate in medicinal chemistry, primarily recognized for its role in the synthesis of potent therapeutic agents. Its unique structure, featuring a reactive chloro group and a sulfonic acid moiety on the isoquinoline scaffold, makes it a versatile building block for creating a diverse range of bioactive molecules. The most prominent application of this compound is in the synthesis of Fasudil , a potent Rho-kinase (ROCK) inhibitor.

Fasudil has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1][2][3] The therapeutic potential of Fasudil and its analogs extends to a wide range of other disorders, including cardiovascular diseases, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and certain types of cancer.[4][5][6][7] The synthesis of Fasudil from this compound highlights the significance of this starting material in drug discovery and development.

The synthetic strategy involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride, which can then be readily coupled with various amines to generate a library of sulfonamide derivatives. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The chloro substituent at the 1-position of the isoquinoline ring can also be a site for further chemical modification to enhance biological activity or modulate physical properties.

Quantitative Data

The primary drug molecule synthesized from this compound is Fasudil. Below is a summary of its in vitro inhibitory activity against various protein kinases, demonstrating its potency as a Rho-kinase inhibitor.

| Target Kinase | Inhibitory Activity (IC50 / Ki) | Reference |

| ROCK1 | Ki = 0.33 µM | [4] |

| ROCK2 | IC50 = 0.158 µM | [4] |

| ROCK2 | IC50 = 1.9 µM | [8][9] |

| Protein Kinase A (PKA) | IC50 = 4.58 µM | [4] |

| Protein Kinase C (PKC) | IC50 = 12.30 µM | [4] |

| Protein Kinase G (PKG) | IC50 = 1.650 µM | [4] |

| Mitogen- and stress-activated protein kinase (MSK1) | IC50 = 5 µM | [9] |

| Mitogen-activated protein kinase-activated protein kinase 1b (MAPKAP-K1b) | IC50 = 15 µM | [9] |

| Protein kinase C-related kinase 2 (PRK2) | IC50 = 4 µM | [9] |

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-5-isoquinolinesulfonyl chloride

This protocol describes the conversion of this compound to its corresponding sulfonyl chloride, a key step in the synthesis of Fasudil and other sulfonamide derivatives.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To the resulting residue, add anhydrous dichloromethane (DCM) and stir to form a slurry.

-

Collect the solid product, 1-chloro-5-isoquinolinesulfonyl chloride, by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous DCM to remove any residual impurities.

-

Dry the product under vacuum to obtain the final compound.

Protocol 2: Synthesis of Fasudil from 1-Chloro-5-isoquinolinesulfonyl chloride

This protocol details the synthesis of Fasudil by reacting 1-chloro-5-isoquinolinesulfonyl chloride with homopiperazine.

Materials:

-

1-Chloro-5-isoquinolinesulfonyl chloride

-

Homopiperazine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid

-

1M Sodium hydroxide

-

Anhydrous sodium sulfate

-

Methanol

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride in dichloromethane.

-

Cool the solution to 0°C in an ice bath and slowly add saturated sodium bicarbonate solution to neutralize the hydrochloride salt, bringing the pH to neutral.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter to obtain a solution of 1-chloro-5-isoquinolinesulfonyl chloride in dichloromethane.

-

In a separate flask, dissolve an excess of homopiperazine (approximately 2-3 equivalents) in dichloromethane and cool to 0°C.

-

Slowly add the dichloromethane solution of 1-chloro-5-isoquinolinesulfonyl chloride dropwise to the homopiperazine solution with stirring, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Wash the reaction mixture with 1M hydrochloric acid to remove excess homopiperazine.

-

Make the aqueous layer basic (pH ~9.5) by adding 1M sodium hydroxide solution.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain crude Fasudil as an oil.

-

For purification and salt formation, dissolve the oily residue in methanol and add concentrated hydrochloric acid dropwise until the pH is between 5 and 6.

-

Stir the solution at room temperature to induce crystallization.

-

Collect the white solid of Fasudil hydrochloride by vacuum filtration and dry under vacuum.[10]

Protocol 3: In Vitro Rho-Kinase (ROCK) Activity Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like Fasudil against ROCK in a cell-free system.

Materials:

-

Active ROCK enzyme (ROCK1 or ROCK2)

-

ROCK substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (e.g., Fasudil) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

Detection antibody (e.g., anti-phospho-MYPT1)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

-

Chromogenic substrate (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound (Fasudil) in the kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, the active ROCK enzyme, and the test compound at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the ROCK substrate (MYPT1) and ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Stop the reaction by adding a stop solution or by washing the plate.

-

Detect the amount of phosphorylated substrate by adding a primary antibody that specifically recognizes the phosphorylated form of the substrate.

-

After incubation and washing, add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

After another incubation and washing step, add the chromogenic substrate.

-

Once sufficient color has developed, stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[11][12][13][14][15]

Visualizations

Signaling Pathway of Fasudil

Caption: Signaling pathway of Fasudil as a Rho-kinase inhibitor.

Experimental Workflow for Fasudil Synthesis

Caption: Workflow for the synthesis of Fasudil Hydrochloride.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fasudil Increased the Sensitivity to Gefitinib in NSCLC by Decreasing Intracellular Lipid Accumulation | MDPI [mdpi.com]

- 7. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]

- 9. stemcell.com [stemcell.com]

- 10. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 15. content.abcam.com [content.abcam.com]

Application Notes and Protocols: Synthesis of Novel Sulfonamides from 1-Chloro-5-isoquinolinesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a novel library of sulfonamide derivatives starting from 1-Chloro-5-isoquinolinesulfonic acid. The isoquinoline sulfonamide scaffold is a recognized pharmacophore with a wide range of biological activities, including potential as anticancer and antibacterial agents, as well as inhibitors of various kinases.[1][2][3][4][5] These application notes describe a two-step synthetic sequence: the conversion of this compound to the corresponding sulfonyl chloride, followed by the reaction with a diverse set of primary and secondary amines to yield the target sulfonamides. This guide is intended to provide researchers in medicinal chemistry and drug discovery with a robust methodology for generating novel chemical entities for biological screening.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are constituents of numerous natural products and synthetically derived molecules with significant pharmacological properties.[6][7] The sulfonamide functional group is a key component in a multitude of clinically approved drugs, demonstrating a broad spectrum of therapeutic applications.[4] The combination of these two pharmacophores in the form of isoquinoline sulfonamides has led to the discovery of potent bioactive molecules.[1][2][3] This document outlines a comprehensive approach to the synthesis and characterization of novel 1-chloro-5-isoquinolinesulfonamides.

Experimental Protocols

Part 1: Synthesis of 1-Chloro-5-isoquinolinesulfonyl chloride

This protocol details the conversion of this compound to its more reactive sulfonyl chloride derivative. This intermediate is crucial for the subsequent sulfonamide library synthesis. The procedure is adapted from general methods for the synthesis of sulfonyl chlorides from sulfonic acids.[3]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Under a fume hood, add anhydrous toluene to create a slurry.

-

Carefully add thionyl chloride (3.0-5.0 eq) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 1-Chloro-5-isoquinolinesulfonyl chloride can be used in the next step without further purification. For long-term storage, purification by recrystallization from an appropriate solvent may be necessary.